

electronic structure and bonding in bromous acid

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Compound of Interest

Compound Name: *Bromous acid*

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An In-depth Technical Guide on the Electronic Structure and Bonding in **Bromous Acid** (HBrO_2)

Introduction

Bromous acid (HBrO_2) is a bromine oxoacid where bromine exists in the +3 oxidation state.^[1] It is a highly unstable compound, primarily encountered as a transient species in aqueous solutions.^{[2][3]} Despite its instability, HBrO_2 is a crucial intermediate in various chemical systems, most notably in the Belousov-Zhabotinsky oscillating reaction, a classic example of non-linear chemical dynamics.^[1] Its fleeting existence makes direct experimental characterization challenging, necessitating a combination of in-situ generation, rapid spectroscopic techniques, and computational modeling to elucidate its structural and electronic properties. This guide provides a comprehensive overview of the electronic structure, bonding, and key physicochemical properties of **bromous acid**.

Electronic Structure and Bonding

The electronic arrangement and bonding in **bromous acid** can be described through a hierarchical application of bonding theories, from the simple Lewis structure to more complex hybridization and molecular orbital theories.

Lewis Structure

To construct the Lewis structure for HBrO_2 , we first sum the valence electrons: 1 (from H) + 7 (from Br) + 2×6 (from O) = 20 valence electrons.^{[4][5]} Bromine, being the least electronegative atom (besides hydrogen), serves as the central atom. The hydrogen atom is bonded to one of the oxygen atoms, a common feature for oxoacids. The most stable Lewis structure that minimizes formal charges places a single bond between the bromine and the hydroxyl (-OH) group and a double bond between the bromine and the terminal oxygen atom. This arrangement satisfies the octet rule for the oxygen atoms and results in zero formal charges for all atoms.

The predominant resonance structure is $\text{O}=\text{Br}-\text{OH}$, with two lone pairs on the bromine atom, two on the terminal oxygen, and two on the hydroxyl oxygen.

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the molecular geometry around the central bromine atom. In the HBrO_2 molecule, the bromine atom is surrounded by four electron domains:

- One single bond to the hydroxyl oxygen.
- One double bond to the terminal oxygen (counted as a single domain).
- Two lone pairs of electrons.

With four electron domains, the electron geometry is approximately tetrahedral. However, the presence of two lone pairs results in a bent or V-shaped molecular geometry with respect to the atoms (O-Br-O).^{[4][6]} This bent shape leads to an asymmetrical distribution of charge, making **bromous acid** a polar molecule.^[6] Computational studies have identified several isomers, with the most stable conformation being a non-planar structure.^{[1][2]}

Hybridization

Based on the tetrahedral electron geometry predicted by VSEPR theory, the central bromine atom in **bromous acid** undergoes sp^3 hybridization.^{[1][6][7]} One s-orbital and three p-orbitals of the bromine atom combine to form four sp^3 hybrid orbitals. Two of these hybrid orbitals are occupied by lone pairs of electrons, while the other two form sigma (σ) bonds with the oxygen atoms. The oxygen atom of the hydroxyl group is also sp^3 hybridized.

Molecular Orbital (MO) Theory

A molecular orbital approach provides a more detailed description of the bonding. The Br-O sigma (σ) bonds are formed by the overlap of the sp^3 hybrid orbitals of bromine with the sp^3 orbitals of the hydroxyl oxygen and the p-orbital of the terminal oxygen. The pi (π) bond in the Br=O double bond arises from the side-on overlap of a bromine d-orbital and an oxygen p-orbital. Advanced computational calculations suggest that the electronic structure involves delocalized molecular orbitals spread across the O-Br-O framework, rather than localized bonds involving d-orbitals.^[4]

Quantitative Data Summary

The physicochemical properties of **bromous acid** have been determined through a combination of experimental measurements and computational studies. Key quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	HBrO ₂	[1][2]
Molar Mass	112.911 g/mol	[2]
pKa (at 25 °C)	3.43 ± 0.05	[1][2][3]
Molecular Geometry	Bent (V-shaped)	[3][4][6]
H-O-Br Bond Angle	106.1°	[1][2][3]
Br-O Bond Length	~1.85 Å	[1]
Dihedral Angle (H-O-Br-O)	74.2° (most stable isomer)	[1][2]
Br-O Bond Energy	~201 kJ/mol	[1]
Dipole Moment	~2.1 D	[1]
Standard Heat of Formation (ΔH _f °(aq))	-33 kJ/mol	[8][9]
UV-Vis Absorption Maxima	260 nm ($\epsilon = 350 \text{ M}^{-1}\text{cm}^{-1}$), 340 nm ($\epsilon = 120 \text{ M}^{-1}\text{cm}^{-1}$)	[1]
Raman Spectroscopy Bands	830 cm ⁻¹ (Br-O stretch), 340 cm ⁻¹ (Br-OH bend)	[1]
Standard Reduction Potentials	$E^\circ(\text{BrO}_2^-/\text{BrO}^-) = +1.33 \text{ V}$, $E^\circ(\text{BrO}_2^-/\text{Br}^-) = +1.47 \text{ V}$	[1]

Experimental and Computational Protocols

Due to its inherent instability, **bromous acid** is not isolated as a pure substance but is instead generated *in situ* for study.

Synthesis Protocols

Several methods are employed to produce **bromous acid** in aqueous solutions for experimental investigation:

- **Oxidation of Hypobromous Acid:** This is a common and direct method where **hypobromous acid** (HBrO) is oxidized by hypochlorous acid (HClO) under controlled pH conditions (typically between 4 and 6).[1][3][10]
 - Reaction: $\text{HBrO} + \text{HClO} \rightarrow \text{HBrO}_2 + \text{HCl}$
- **Syn-proportionation Reaction:** The reaction between bromic acid (HBrO_3) and hydrobromic acid (HBr) can be used to generate HBrO_2 .[2][10]
 - Reaction: $2 \text{HBrO}_3 + \text{HBr} \rightarrow 3 \text{HBrO}_2$
- **Disproportionation of Hypobromous Acid:** In this reaction, two molecules of **hypobromous acid** react to form **bromous acid** and hydrobromic acid.[2][10]
 - Reaction: $2 \text{HBrO} \rightarrow \text{HBrO}_2 + \text{HBr}$

Analytical and Characterization Protocols

The transient nature of HBrO_2 requires rapid and sensitive analytical techniques for its identification and quantification.

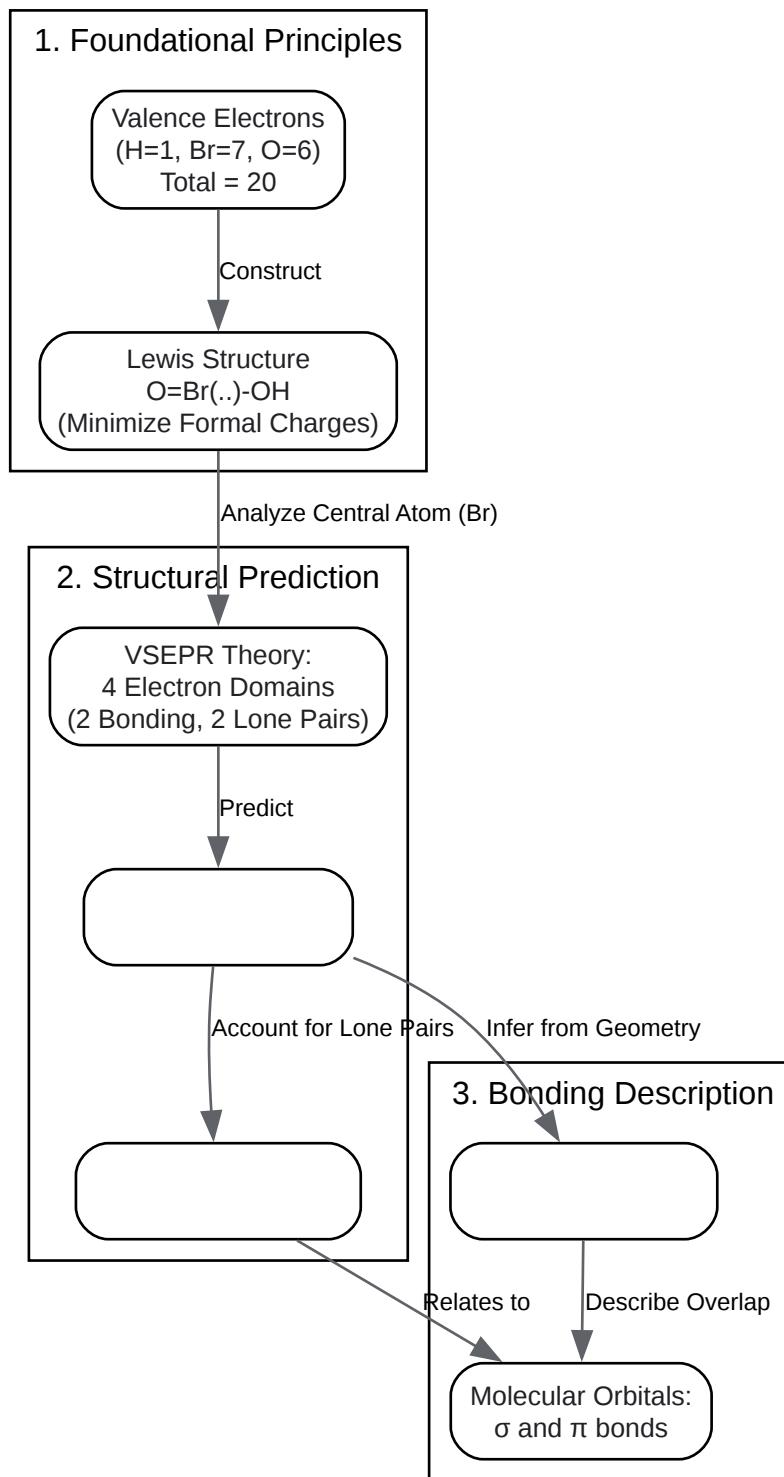
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** This technique is used for the quantitative determination of HBrO_2 in solution.[1] The molecule exhibits characteristic absorption maxima at 260 nm and 340 nm.[1] By monitoring the absorbance at these wavelengths, its concentration and reaction kinetics can be studied.
- **Raman Spectroscopy:** Raman spectroscopy provides structural information by detecting vibrational modes. For HBrO_2 , distinctive bands are observed at 830 cm^{-1} (attributed to the Br-O stretch) and 340 cm^{-1} (attributed to the Br-OH bend), which help confirm its molecular structure.[1]
- **Kinetic Studies:** The acid dissociation constant (pKa) of **bromous acid** was determined by studying the initial velocity of the reaction between sodium bromite and potassium iodide over a pH range of 2.9 to 8.0.[2] The rate of reaction is dependent on the concentration of H^+ , allowing for the calculation of Ka .[2]

Computational Chemistry Protocols

- Ab Initio Methods: High-level computational methods are used to model the properties of **bromous acid**.^{[8][11]} These studies involve optimizing the molecular geometry to find the most stable conformations (isomers) and calculating properties such as bond lengths, bond angles, vibrational frequencies, and relative energetics.^[8] These theoretical calculations provide valuable insights that complement the limited experimental data available for this unstable molecule.

Visualization of Bonding Concepts

The logical progression from the basic electron count to the final molecular geometry and hybridization of **bromous acid** can be visualized as a workflow.

Conceptual Workflow for HBrO₂ Structure[Click to download full resolution via product page](#)

Caption: Logical flow from valence electrons to molecular structure and bonding in HBrO₂.

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References

- 1. webqc.org [webqc.org]
- 2. Bromous acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [guidechem.com]
- 5. brainly.com [brainly.com]
- 6. Page loading... [guidechem.com]
- 7. gauthmath.com [gauthmath.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation energy for the disproportionation of HBrO₂ and estimated heats of formation of HBrO₂ and BrO₂ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromous acid - Sciencemadness Wiki [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
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